![molecular formula C9H7BrN2O2 B13465611 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid CAS No. 2866318-70-7](/img/structure/B13465611.png)
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom in the structure enhances its reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Formation of the Acetic Acid Derivative: The 6-bromo-1H-pyrrolo[3,2-b]pyridine is then reacted with acetic acid or its derivatives under specific conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolopyridine derivatives, including their effects on various cellular pathways.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
作用机制
The mechanism of action of 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to these targets, facilitating the modulation of biological pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression .
相似化合物的比较
Similar Compounds
Uniqueness
2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety enhances its solubility and reactivity compared to other pyrrolopyridine derivatives .
属性
CAS 编号 |
2866318-70-7 |
|---|---|
分子式 |
C9H7BrN2O2 |
分子量 |
255.07 g/mol |
IUPAC 名称 |
2-(6-bromopyrrolo[3,2-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-8-7(11-4-6)1-2-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI 键 |
GZHLTXUBXUJVFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=C1N=CC(=C2)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


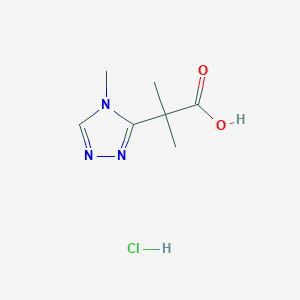

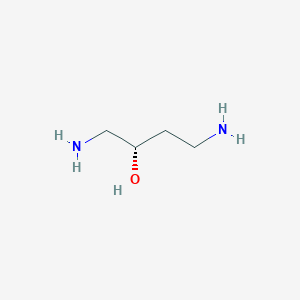
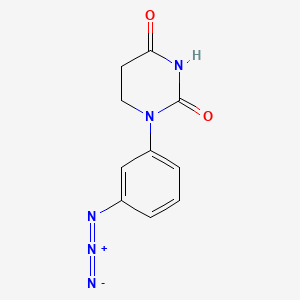
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
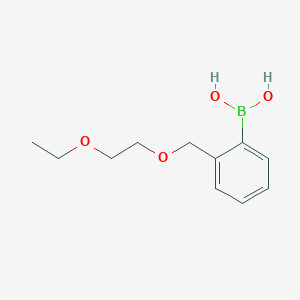

![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
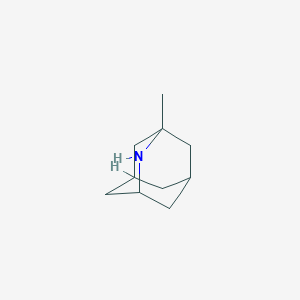
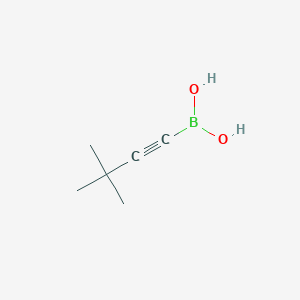
![Butyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13465603.png)
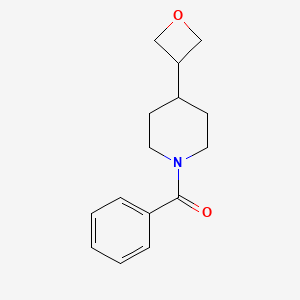
![6-(Tert-butoxycarbonyl)-4-oxo-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-3-carboxylic acid](/img/structure/B13465615.png)
